5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological activity.
The compound can be synthesized through various chemical methods, which are discussed in detail in the synthesis analysis section. It is also available from chemical suppliers for research purposes.
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities and are often explored for their therapeutic potential in drug discovery.
The synthesis of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
A common synthetic route involves:
The molecular structure of 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid features:
The molecular formula is with a molecular weight of approximately 292.51 g/mol. The InChI representation provides a unique identifier for this compound.
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several types of chemical reactions:
Common reagents include:
The mechanism of action for 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves interaction with biological targets such as enzymes or receptors.
Research indicates that oxadiazoles can interact with various biological systems, exhibiting properties such as enzyme inhibition and receptor modulation.
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Research continues into optimizing its synthesis and enhancing its biological activity for potential therapeutic applications.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangements and biological potential were discovered [1] [3]. Early pharmaceutical applications emerged in the 1960s with oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core, marking its debut as a therapeutically relevant scaffold [3] [6]. The 1980s–2000s witnessed accelerated diversification, leveraging the ring’s synthetic versatility to develop derivatives targeting antibacterial, anti-inflammatory, and anticancer pathways [6] [8]. Key milestones include the FDA approval of pleconaril (antiviral) and ataluren (Duchenne muscular dystrophy), both incorporating 1,2,4-oxadiazole as a bioisostere for labile ester groups [3]. Natural products like phidianidine A (sea slug-derived cytotoxin) further underscored its biological significance [3]. Recent decades have seen >2,500 studies (SciFinder, 2002–2022) optimizing this scaffold for enhanced pharmacokinetics and target selectivity, cementing its role in modern drug discovery [6] [8].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for carboxylate and amide functionalities due to its balanced electronic distribution, metabolic stability, and hydrogen-bonding capacity [3] [6]. Its resonance hybrid (Fig. 1) delocalizes electrons across N–O bonds, creating a dipole moment (∼3.5 D) that mimics carbonyl groups while resisting hydrolytic degradation [8]. This property is critical in prodrug design, as demonstrated by butalamine (vasodilator), where the oxadiazole replaces a metabolically labile ester [3].
Table 1: Bioisosteric Equivalency of 1,2,4-Oxadiazole vs. Carboxylate/Amide
| Property | Carboxylate | Amide | 1,2,4-Oxadiazole |
|---|---|---|---|
| Metabolic Stability | Low | Moderate | High |
| pKa | ∼4.5 | ∼15 (CONH) | ∼8 (protonated N) |
| H-Bond Acceptors | 2 | 1–2 | 2–3 |
| Common Clinical Derivatives | NSAIDs | β-Lactam antibiotics | Ataluren, Fasiplon |
Halogen atoms (Br, Cl, F) at ortho/para positions of phenyl rings appended to C5 of 1,2,4-oxadiazoles profoundly influence bioactivity through steric occlusion, electron withdrawal, and lipophilicity modulation [4] [6]. In nematicidal derivatives, chloromethyl at C5 (e.g., compound A1) increased lethality against Bursaphelenchus xylophilus (LC₅₀ = 2.4 μg/mL) by 140-fold versus non-halogenated analogs [4]. The 5-bromo-2-chlorophenyl motif specifically enhances:
Table 2: Impact of Halogen Position on Nematicidal Activity of 1,2,4-Oxadiazoles
| Compound | C5 Substituent | LC₅₀ vs. B. xylophilus (μg/mL) | Lipophilicity (Log P) |
|---|---|---|---|
| Tioxazafen | 2-Thienyl | >300 | 3.2 |
| A1 | 4-Fluorophenyl/chloromethyl | 2.4 | 3.8 |
| A6 | 2,4-Dichlorophenyl | 3.8 | 4.1 |
| B5 | 3-Trifluoromethylphenyl | 3.8 | 4.3 |
For 5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, the 5-bromo group extends half-life by shielding the ring from oxidative metabolism, while ortho-chlorine induces torsional effects that pre-organize the molecule for target binding [4] [6]. This synergy makes it a versatile intermediate for anticancer and antimicrobial agents [6] [8].
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8